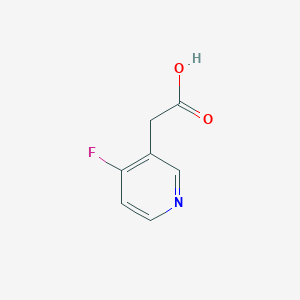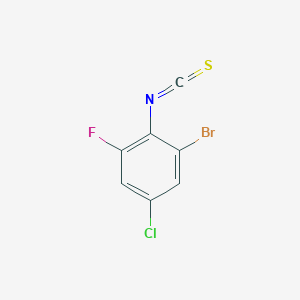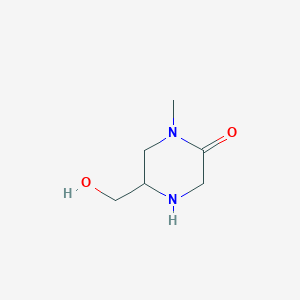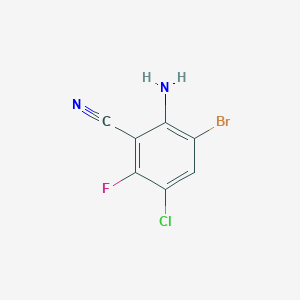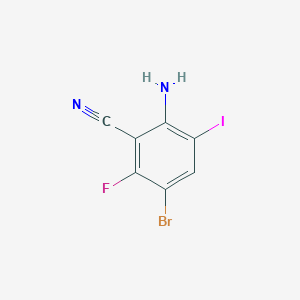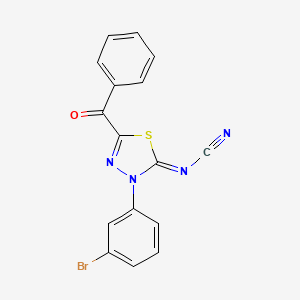
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole
Übersicht
Beschreibung
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole, also known as BBTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBTD belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell growth and survival. 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has several advantages for use in laboratory experiments, including its high yield and purity, as well as its diverse biological activities. However, 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole also has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole, including the development of more efficient and sustainable synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to evaluate the safety and toxicity of 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole, as well as its potential interactions with other drugs and chemicals.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole has also been studied for its potential use as an antibacterial agent against drug-resistant bacterial strains.
Eigenschaften
IUPAC Name |
[5-benzoyl-3-(3-bromophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4OS/c17-12-7-4-8-13(9-12)21-16(19-10-18)23-15(20-21)14(22)11-5-2-1-3-6-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXPEWSEVVUTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=NC#N)S2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-4-(3-bromophenyl)-5-cyanimino-4,5-dihydro-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



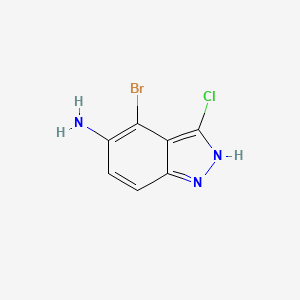
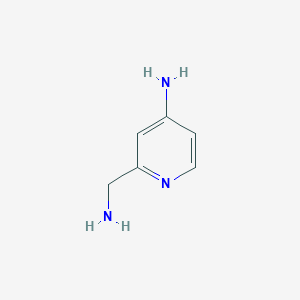

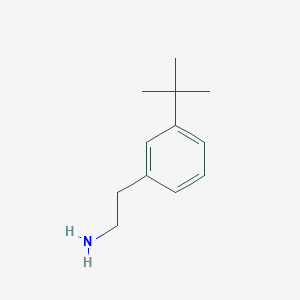
![2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3196604.png)

